

V-ATPase Inhibitory Activity of TS 155-2: A Technical Guide

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Compound of Interest

Compound Name: TS 155-2
Cat. No.: B10769676

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Introduction

TS 155-2, also known as JBIR-100, is a macrolide antibiotic identified as a potent inhibitor of Vacuolar-type H⁺-ATPase (V-ATPase).^{[1][2][3][4][5]} Isolated from *Streptomyces* sp., this compound is analogous to bafilomycin, a well-characterized class of V-ATPase inhibitors. V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments and, in some specialized cells, the extracellular environment. Their role in cellular processes such as protein trafficking, degradation, and pH homeostasis makes them a compelling target for therapeutic intervention in various diseases, including cancer and osteoporosis. This technical guide provides a comprehensive overview of the V-ATPase inhibitory activity of **TS 155-2**, including available quantitative data, putative experimental protocols, and the implicated signaling pathways.

Quantitative Data

The inhibitory potency of **TS 155-2** against V-ATPase has been reported, highlighting its efficacy. While extensive quantitative data in the public domain is limited, the following information has been identified:

Compound	Reported IC50	Cell Line	Reference
TS 155-2 (JBIR-100)	0.46 μ M	Not Specified	
TS 155-2 (JBIR-100)	Inhibition of V-ATPase activity reported	HeLa cells	

Note: The context for the 0.46 μ M IC50 value is not fully detailed in the available literature. The report of inhibitory activity in HeLa cells suggests its potential as an anti-tumor agent.

Mechanism of Action

As a bafilomycin analogue, **TS 155-2** is presumed to inhibit V-ATPase by targeting the V_0 subunit, the membrane-integral proton-translocating domain of the enzyme complex. This interaction blocks the proton pore, thereby uncoupling ATP hydrolysis from proton transport and leading to a rapid increase in the pH of intracellular acidic compartments like lysosomes and endosomes.

Experimental Protocols

Detailed experimental protocols specifically for **TS 155-2** are not readily available in the public domain. However, based on standard methodologies for evaluating V-ATPase inhibitors, the following protocols can be inferred.

In Vitro V-ATPase Inhibition Assay

This assay directly measures the inhibition of V-ATPase activity in isolated membrane vesicles.

1. Preparation of V-ATPase-enriched Membranes:

- Isolate membrane fractions rich in V-ATPase from a suitable source, such as bovine brain, insect midgut, or specific cancer cell lines (e.g., HeLa).
- Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to enrich for microsomal or lysosomal membranes.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. ATPase Activity Assay:

- Pre-incubate the membrane preparation with varying concentrations of **TS 155-2** (or a vehicle control) for a specified time at 37°C.
- Initiate the ATPase reaction by adding ATP.
- The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released, typically using a colorimetric method like the Fiske-Subbarow assay.
- Perform the assay in the presence and absence of known V-ATPase inhibitors (e.g., bafilomycin A1) to determine the V-ATPase-specific activity.

3. Data Analysis:

- Calculate the percentage of V-ATPase inhibition for each concentration of **TS 155-2**.
- Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Lysosomal pH Measurement

This assay assesses the functional consequence of V-ATPase inhibition in living cells.

1. Cell Culture:

- Culture a suitable cell line (e.g., HeLa) in appropriate media.
- Seed the cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

2. Treatment and Staining:

- Treat the cells with various concentrations of **TS 155-2** for a defined period.
- Load the cells with a pH-sensitive fluorescent dye that accumulates in acidic compartments, such as LysoSensor™ or LysoTracker™.

3. Measurement and Analysis:

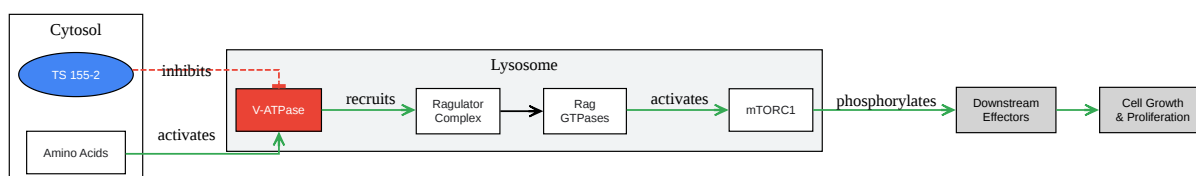
- Measure the fluorescence intensity of the dye using a fluorescence microscope, plate reader, or flow cytometer.
- An increase in fluorescence upon treatment with **TS 155-2** (for certain dyes) or a decrease (for others) indicates an increase in lysosomal pH, consistent with V-ATPase inhibition.
- Quantify the change in fluorescence to determine the dose-dependent effect of **TS 155-2** on lysosomal acidification.

Signaling Pathways and Experimental Workflows

The inhibition of V-ATPase by **TS 155-2** can impact various cellular signaling pathways that are sensitive to changes in lysosomal function and cellular pH.

mTORC1 Signaling Pathway

V-ATPase is a crucial component of the machinery that senses amino acid availability and activates the mTORC1 signaling pathway at the lysosomal surface. Inhibition of V-ATPase can disrupt this process.

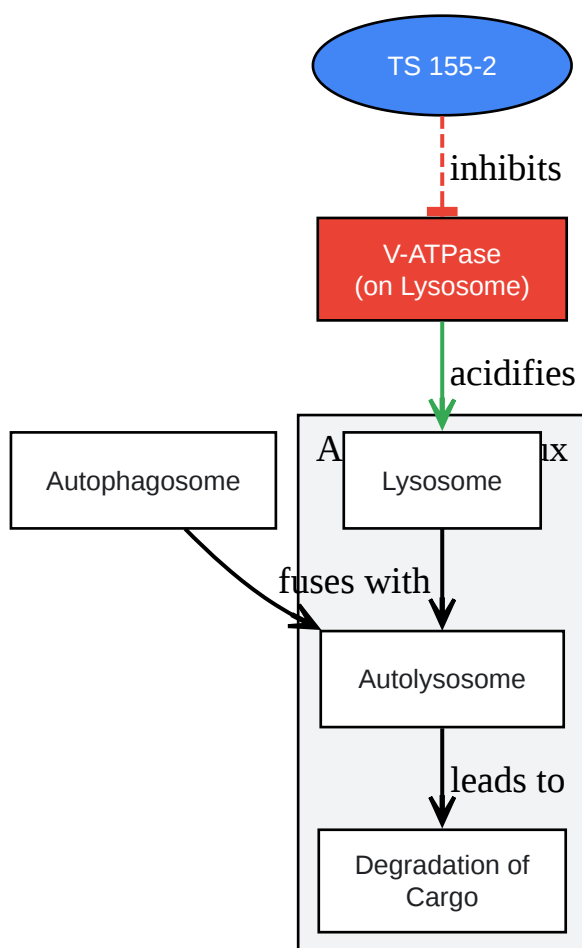


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Caption: Inhibition of V-ATPase by **TS 155-2** disrupts mTORC1 activation.

Autophagy Pathway

Autophagy is a cellular degradation process that involves the fusion of autophagosomes with lysosomes. V-ATPase activity is essential for maintaining the acidic pH of lysosomes, which is required for the activity of lysosomal hydrolases that degrade the contents of the autophagosome.

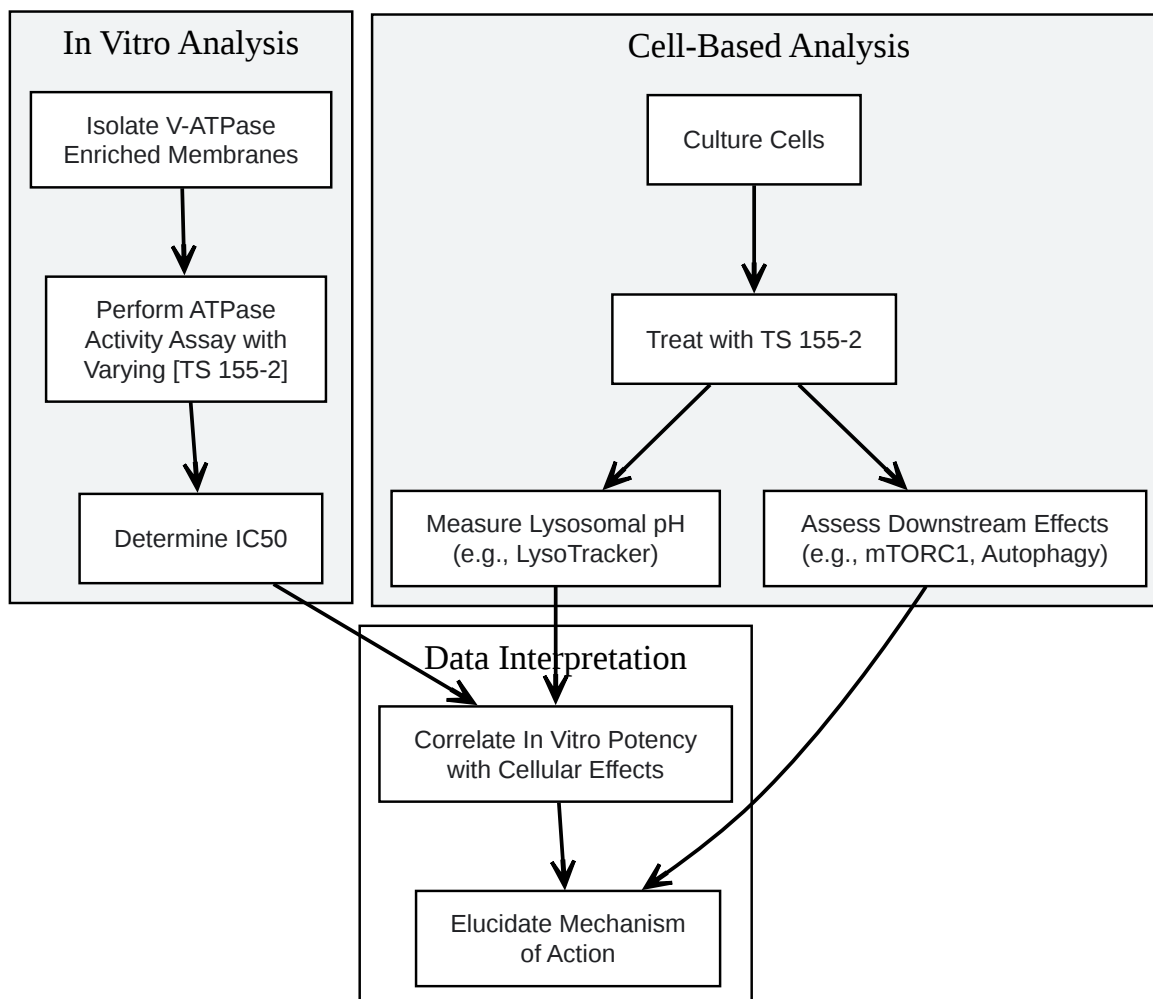


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Caption: **TS 155-2** inhibits the final degradation step in autophagy.

General Experimental Workflow for Assessing V-ATPase Inhibition

The following diagram outlines a logical workflow for characterizing the V-ATPase inhibitory activity of a compound like **TS 155-2**.



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Caption: A logical workflow for characterizing a V-ATPase inhibitor.

Conclusion

TS 155-2 (JBIR-100) is a promising V-ATPase inhibitor with demonstrated activity. Its classification as a bafilomycin analogue provides a strong foundation for understanding its mechanism of action. Further research is warranted to fully elucidate its quantitative inhibitory profile across various cell types and its precise impact on downstream signaling pathways. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of **TS 155-2**.

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